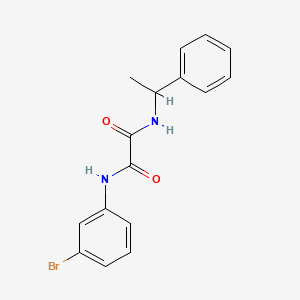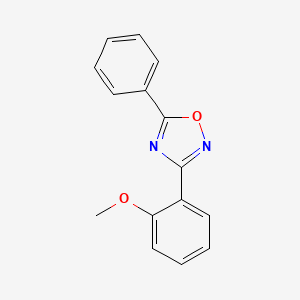![molecular formula C12H16BrClO2 B4927360 2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bromo ABD and has a molecular formula of C11H15BrClO2.
Mécanisme D'action
The mechanism of action of Bromo ABD involves its ability to react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. When Bromo ABD reacts with ROS, it undergoes a chemical change that results in the production of a fluorescent signal. This signal can be used to detect the presence of ROS in cells and tissues.
Biochemical and physiological effects:
Bromo ABD has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in cells or tissues. This makes it a useful tool for studying the effects of ROS on cellular processes without interfering with normal cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bromo ABD in lab experiments include its high sensitivity and selectivity for ROS, its non-toxic nature, and its ability to be used in a variety of experimental settings. However, its limitations include its relatively high cost and the need for specialized equipment to detect its fluorescent signal.
Orientations Futures
There are several potential future directions for research on Bromo ABD, including the development of new synthetic methods for its production, the optimization of its use as a fluorescent probe for ROS detection, and the investigation of its potential therapeutic applications for the treatment of cancer and other diseases. Additionally, the use of Bromo ABD in combination with other fluorescent probes and imaging techniques may provide new insights into the role of ROS in cellular processes and disease pathogenesis.
Méthodes De Synthèse
The synthesis of Bromo ABD involves the reaction of 2,5-dimethylphenol with 2-bromoethyl ether and sodium hydride in dimethylformamide. This reaction produces the intermediate 2-(2-bromoethoxy)-5-methylphenol, which is then reacted with ethylene oxide in the presence of potassium hydroxide to produce the final product, 2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene.
Applications De Recherche Scientifique
Bromo ABD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO2/c1-9-7-11(14)8-10(2)12(9)16-6-5-15-4-3-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJWDHJAJKBAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCBr)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)